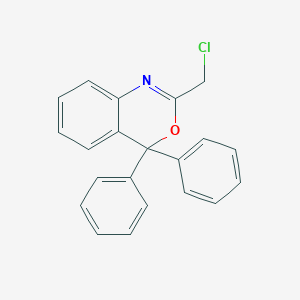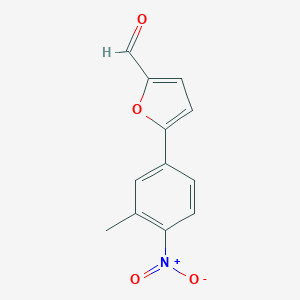METHYL]PYRIDINE](/img/structure/B392636.png)
4-[(E)-[2-(2,4-DINITROPHENYL)HYDRAZIN-1-YLIDENE](PHENYL)METHYL]PYRIDINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(E)-[2-(2,4-DINITROPHENYL)HYDRAZIN-1-YLIDENE](PHENYL)METHYL]PYRIDINE is a chemical compound with the molecular formula C18H13N5O4 and a molecular weight of 363.3 g/mol. This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 4-[(E)-[2-(2,4-DINITROPHENYL)HYDRAZIN-1-YLIDENE](PHENYL)METHYL]PYRIDINE typically involves the condensation reaction of an appropriate hydrazide with an aldehyde or ketone. For instance, the reaction of 2,4-dinitrophenylhydrazine with phenyl(4-pyridyl)methanone under suitable conditions can yield the desired hydrazone . The reaction is usually carried out in an organic solvent such as methanol or ethanol, and the reaction mixture is often heated to facilitate the condensation process .
Chemical Reactions Analysis
4-[(E)-[2-(2,4-DINITROPHENYL)HYDRAZIN-1-YLIDENE](PHENYL)METHYL]PYRIDINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group into amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
4-[(E)-[2-(2,4-DINITROPHENYL)HYDRAZIN-1-YLIDENE](PHENYL)METHYL]PYRIDINE has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.
Biology: The compound is utilized in biochemical studies to investigate enzyme activities and metabolic pathways.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-[(E)-[2-(2,4-DINITROPHENYL)HYDRAZIN-1-YLIDENE](PHENYL)METHYL]PYRIDINE involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the hydrazone group can participate in nucleophilic addition reactions, affecting cellular processes .
Comparison with Similar Compounds
4-[(E)-[2-(2,4-DINITROPHENYL)HYDRAZIN-1-YLIDENE](PHENYL)METHYL]PYRIDINE can be compared with other similar compounds such as:
Benzophenone (2,4-dinitrophenyl)hydrazone: Similar in structure but with different substituents on the phenyl ring.
2,4-Dinitrophenylhydrazine: A simpler hydrazone used in various chemical tests.
Phenylhydrazine: Another hydrazine derivative with distinct chemical properties. The uniqueness of this compound lies in its specific substituents, which confer unique reactivity and applications
Properties
Molecular Formula |
C18H13N5O4 |
|---|---|
Molecular Weight |
363.3g/mol |
IUPAC Name |
2,4-dinitro-N-[(E)-[phenyl(pyridin-4-yl)methylidene]amino]aniline |
InChI |
InChI=1S/C18H13N5O4/c24-22(25)15-6-7-16(17(12-15)23(26)27)20-21-18(13-4-2-1-3-5-13)14-8-10-19-11-9-14/h1-12,20H/b21-18+ |
InChI Key |
LKNJVUDQSMKNJL-DYTRJAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C3=CC=NC=C3 |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N\NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])/C3=CC=NC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C(=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C3=CC=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{2-[(2,4-dichlorobenzyl)oxy]-5-nitrobenzylidene}-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B392553.png)

![5-AMINO-3-[(1Z)-2-{4-[(1Z)-2-[5-AMINO-4-CYANO-1-(2-HYDROXYETHYL)-1H-PYRAZOL-3-YL]-2-CYANOETH-1-EN-1-YL]PHENYL}-1-CYANOETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE](/img/structure/B392556.png)
![ethyl {2-methoxy-4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenoxy}acetate](/img/structure/B392557.png)
![5-{[(4-Methylphenyl)sulfonyl]oxy}-2-(4,6,6-trimethyl-2-thioxohexahydro-4-pyrimidinyl)phenyl 4-methylbenzenesulfonate](/img/structure/B392558.png)
![5-{3,5-Dibromo-2-[(2,4-dichlorobenzyl)oxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B392560.png)
![5-AMINO-3-[(1Z)-2-{4-[(1Z)-2-(5-AMINO-4-CYANO-1-PHENYL-1H-PYRAZOL-3-YL)-2-CYANOETH-1-EN-1-YL]PHENYL}-1-CYANOETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE](/img/structure/B392565.png)
![4-amino-N,N-dimethyl-N'-[(4-methylbenzoyl)oxy]-1,2,5-oxadiazole-3-carboximidamide](/img/structure/B392566.png)
![2-(4-Bromophenyl)-2-oxoethyl 2-dibenzo[b,d]furan-3-yl-1,3-dioxo-5-isoindolinecarboxylate](/img/structure/B392567.png)
![2,2-DIMETHYL-5-[5-NITRO-2,4-BIS(PIPERIDIN-1-YL)PHENYL]-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE](/img/structure/B392568.png)

![1-(4-amino-1,2,5-oxadiazol-3-yl)-4-methyl-N'-[(E)-(5-nitrofuran-2-yl)methylidene]-1H-1,2,3-triazole-5-carbohydrazide](/img/structure/B392572.png)
![2-{2-chloro-4-hydroxy-5-nitrobenzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B392573.png)
![N-[1-(ADAMANTAN-1-YL)ETHYL]-5-(4-METHYLPIPERAZIN-1-YL)-2-NITROANILINE](/img/structure/B392574.png)
